4-[(Dimethylamino)methyl]-2-nitroaniline
Overview
Description
4-[(Dimethylamino)methyl]-2-nitroaniline is an organic compound with a complex structure that includes a dimethylamino group, a nitro group, and an aniline base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by the introduction of the dimethylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methyl]-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
Oxidation: Products may include nitroso derivatives or further oxidized compounds.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted aniline derivatives can be formed depending on the reactants used.
Scientific Research Applications
4-[(Dimethylamino)methyl]-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methyl]-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes and pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A similar compound with a pyridine base, known for its use as a nucleophilic catalyst.
4-[(Dimethylamino)methyl]aniline: Lacks the nitro group but shares the dimethylamino and aniline structure.
Uniqueness
4-[(Dimethylamino)methyl]-2-nitroaniline is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct chemical reactivity and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.
Properties
IUPAC Name |
4-[(dimethylamino)methyl]-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11(2)6-7-3-4-8(10)9(5-7)12(13)14/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIOAVVHBYSARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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